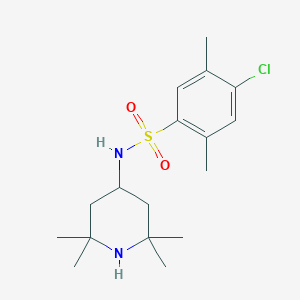
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole, also known as NBD-556, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves the inhibition of the above-mentioned enzymes. PKC is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis. PDE is involved in the regulation of cyclic nucleotide levels, which play important roles in cardiovascular and neurological functions. PLA2 is involved in the release of arachidonic acid, which is a precursor for the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of PKC and other signaling pathways. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models, possibly through the inhibition of PLA2 and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes, which allows for the study of specific signaling pathways and biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole. One possible direction is the development of more potent and selective inhibitors of PKC and other enzymes. Another direction is the investigation of the effects of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole in different disease models, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new drug delivery systems for 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole may enhance its efficacy and reduce its cytotoxic effects.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves the reaction of 5-chloro-2-ethoxyphenylsulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and phospholipase A2 (PLA2). These enzymes play important roles in various biological processes such as cell signaling, inflammation, and neurotransmitter release.
Propriétés
Formule moléculaire |
C17H17ClN2O3S |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-23-16-6-5-13(18)9-17(16)24(21,22)20-10-19-14-7-11(2)12(3)8-15(14)20/h5-10H,4H2,1-3H3 |
Clé InChI |
AGZGIPXMMPWBJH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
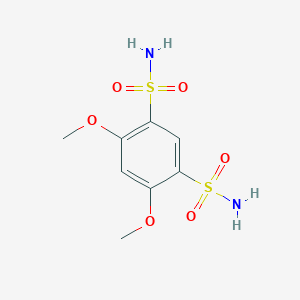
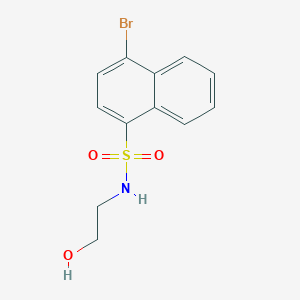
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
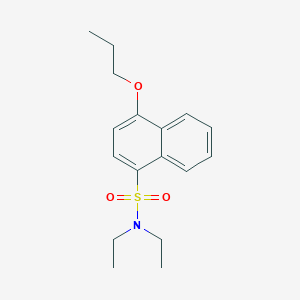
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)
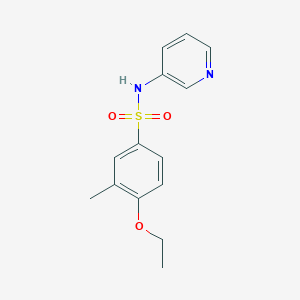

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
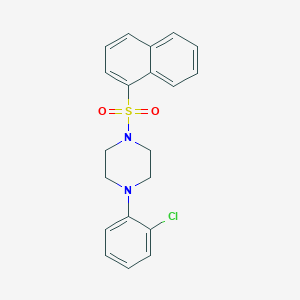
![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
